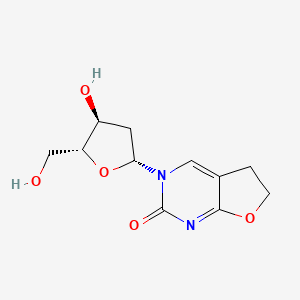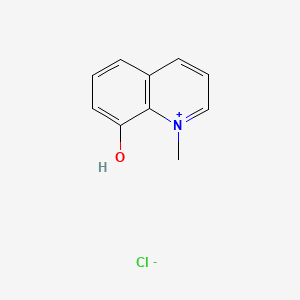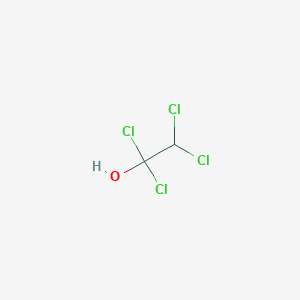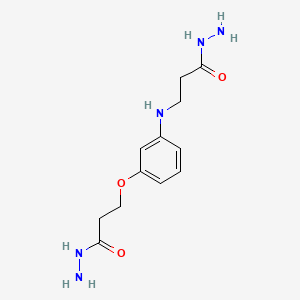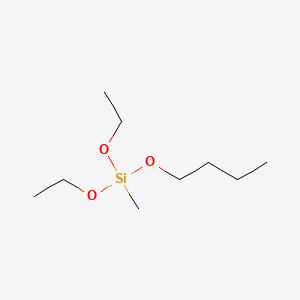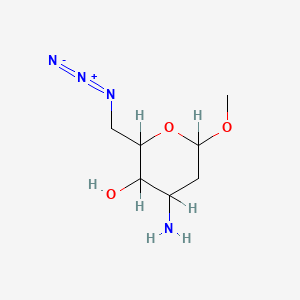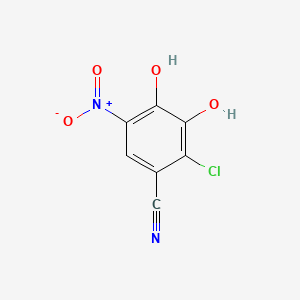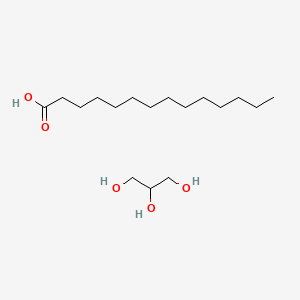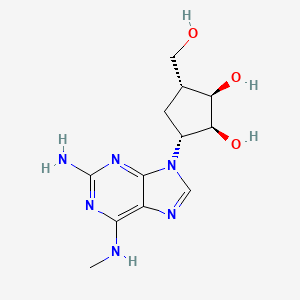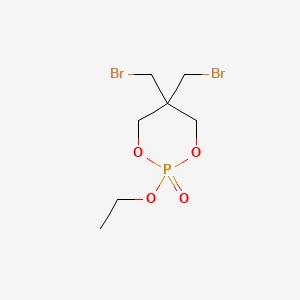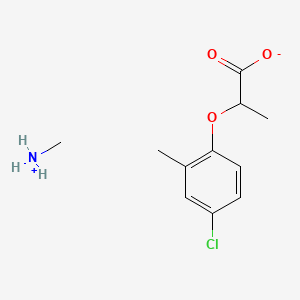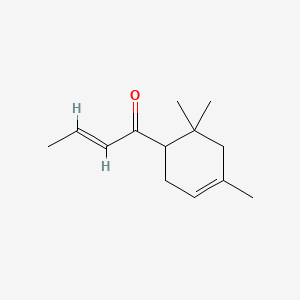
1-(4,6,6-Trimethyl-3-cyclohexen-1-yl)-2-buten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6,6-Trimethyl-3-cyclohexen-1-yl)-2-buten-1-one is an organic compound that belongs to the class of cyclohexenes This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with three methyl groups and a butenone side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6,6-Trimethyl-3-cyclohexen-1-yl)-2-buten-1-one can be achieved through several synthetic routes. One common method involves the aldol condensation of 4,6,6-trimethylcyclohexanone with crotonaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the butenone side chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4,6,6-Trimethyl-3-cyclohexen-1-yl)-2-buten-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the butenone side chain to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the cyclohexene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4,6,6-Trimethyl-3-cyclohexen-1-yl)-2-buten-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior and effects in different environments.
Comparison with Similar Compounds
Similar Compounds
- 1-(4,4-Dimethyl-3-cyclohexen-1-yl)-2-buten-1-one
- 1-(4,6,6-Trimethyl-3-cyclohexen-1-yl)-2-propen-1-one
Uniqueness
1-(4,6,6-Trimethyl-3-cyclohexen-1-yl)-2-buten-1-one is unique due to its specific substitution pattern on the cyclohexene ring and the presence of a butenone side chain. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications and studies.
Properties
CAS No. |
84824-81-7 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
(E)-1-(4,6,6-trimethylcyclohex-3-en-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C13H20O/c1-5-6-12(14)11-8-7-10(2)9-13(11,3)4/h5-7,11H,8-9H2,1-4H3/b6-5+ |
InChI Key |
RPBGCXLSUJNODQ-AATRIKPKSA-N |
Isomeric SMILES |
C/C=C/C(=O)C1CC=C(CC1(C)C)C |
Canonical SMILES |
CC=CC(=O)C1CC=C(CC1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


